molecular formula C21H24N2OS B2381884 3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 893788-90-4

3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2381884
CAS No.: 893788-90-4
M. Wt: 352.5
InChI Key: MBHQAUMFTMMZFO-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C21H24N2OS and its molecular weight is 352.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives, including structures related to the specified compound, have been studied for their antimicrobial and anti-proliferative properties. A study revealed that certain derivatives exhibited significant inhibitory activity against pathogenic bacteria and fungi, as well as potent anti-proliferative activity against various human cancer cell lines (Al-Wahaibi et al., 2021).

Synthesis and Pharmacological Study

Research on 1,3,4-oxadiazole derivatives, structurally similar to the queried compound, has focused on synthesizing molecules with antibiotic effects against Gram-positive and Gram-negative bacteria. These compounds also exhibit lipoxygenase inhibitory activity, which is significant for their therapeutic potential (Rasool et al., 2016).

Oxidation and Alkylation Studies

Studies involving the alkylation and oxidation of related dihydro-oxadiazocine compounds have provided insights into the chemical behavior of these structures under various conditions, which is essential for their application in pharmaceutical research (Ohkata et al., 1985).

Electronic Structure Analysis

Research has been conducted on the electronic structure of 1,3,4-oxadiazole-2-thione derivatives, closely related to the specified compound. This includes studies on their antibacterial and antituberculostatic activity, as well as molecular orbital calculations to understand their electronic properties, which are crucial for designing effective pharmaceutical agents (Aydogan et al., 2002).

Properties

IUPAC Name

10-(3,5-dimethylphenyl)-4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-5-15-6-7-19-17(11-15)18-12-21(4,24-19)23(20(25)22-18)16-9-13(2)8-14(3)10-16/h6-11,18H,5,12H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHQAUMFTMMZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3(CC2NC(=S)N3C4=CC(=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.